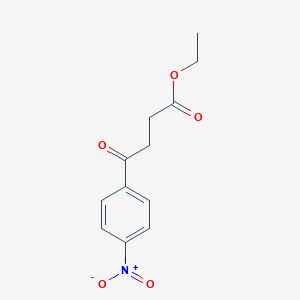

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQOHLGYAHDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573807 | |

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-70-4 | |

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 4 Nitrophenyl 4 Oxobutyrate

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule in a few steps from readily available starting materials. These methods focus on forming the key ester and ketone functionalities and attaching the aromatic ring.

Classical Esterification and Acylation Approaches

One of the most fundamental methods for forming the ethyl ester portion of the target molecule is through classical esterification, such as the Fischer esterification. This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 4-(4-nitrophenyl)-4-oxobutanoic acid, with an excess of ethanol (B145695). The equilibrium of the reaction is typically driven toward the product ester by using the alcohol as the solvent and sometimes by removing the water that is formed.

Conversely, acylation approaches could be envisioned where a pre-existing butanoate derivative is acylated with a 4-nitrophenyl acylating agent, though this is often less direct for this specific target structure.

Strategies Involving Alkylation of Active Methylene (B1212753) Compounds

The alkylation of active methylene compounds is a powerful C-C bond-forming strategy. In this approach, a β-ketoester like ethyl acetoacetate (B1235776) is deprotonated with a base (e.g., sodium ethoxide) to form a stable enolate. This nucleophilic enolate can then react with an appropriate electrophile.

For the synthesis of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, this strategy would ideally involve the reaction of the ethyl acetoacetate enolate with a 2-halo-1-(4-nitrophenyl)ethan-1-one type of molecule. However, a more common and analogous reaction involves the alkylation of a β-ketoester with a substituted benzyl (B1604629) halide. For instance, a closely related synthesis involves the alkylation of ethyl benzoylacetate with 4-nitrobenzyl bromide. rsc.org In this reaction, the active methylene group of the ketoester attacks the benzyl bromide, displacing the bromide and forming the new carbon-carbon bond. rsc.org

Another relevant example is the arylation of ethyl acetoacetate using hypervalent diaryliodonium salts, which has been shown to produce Ethyl 2-(4-nitrophenyl)-3-oxobutanoate, an isomer of the target compound, in high yield. nih.gov This demonstrates the feasibility of introducing a 4-nitrophenyl group onto a β-ketoester backbone.

Table 1: Examples of Alkylation/Arylation of β-Ketoesters

| β-Ketoester | Alkylating/Arylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | 4-Nitrobenzyl bromide | 2-(4-Nitro-benzyl)-3-oxo-3-phenyl-propionic acid ethyl ester | 61% | rsc.org |

| Ethyl acetoacetate | Diaryliodonium salt | Ethyl 2-(4-nitrophenyl)-3-oxobutanoate | 82% | nih.gov |

Friedel-Crafts Type Acylation for Aromatic Ketone Formation

The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution. masterorganicchemistry.com The reaction typically involves treating an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com

A hypothetical direct synthesis of the target compound via this method would involve the acylation of nitrobenzene (B124822) with an acylating agent derived from succinic acid, such as ethyl 4-chloro-4-oxobutanoate. However, the Friedel-Crafts reaction is subject to significant limitations. The reaction fails with aromatic rings that possess strongly deactivating substituents, such as the nitro group (-NO₂). libretexts.orgyoutube.com The nitro group is a powerful electron-withdrawing group, which reduces the electron density of the benzene (B151609) ring, making it insufficiently nucleophilic to attack the acylium ion electrophile. youtube.com Consequently, a direct Friedel-Crafts acylation on nitrobenzene is not a viable synthetic route to this compound. libretexts.org

Precursor-Based Syntheses

Precursor-based syntheses involve the initial construction of a simpler molecular scaffold which is then elaborated in subsequent steps to yield the final target compound.

Derivatization from Simpler Butanoates and Their Analogues

Given the limitations of direct Friedel-Crafts acylation on nitrobenzene, a more logical and effective precursor-based approach involves introducing the nitro group after the formation of the keto-ester framework. A common strategy for synthesizing γ-keto esters involves a Friedel-Crafts acylation followed by nitration.

A plausible synthetic sequence is outlined below:

Friedel-Crafts Acylation: Benzene is first acylated with succinic anhydride using an AlCl₃ catalyst to form 4-oxo-4-phenylbutanoic acid.

Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to produce ethyl 4-oxo-4-phenylbutanoate.

Nitration: The final step is the regioselective nitration of the phenyl ring. The benzoyl group is a meta-director, but under certain conditions, para-substitution can be achieved. More controlled methods might be employed to favor the desired 4-nitrophenyl isomer.

This multi-step pathway circumvents the issue of the deactivating nitro group by introducing it at the end of the synthesis.

Multi-Component Reaction Sequences Incorporating Oxobutanoates

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Oxobutanoates, such as ethyl acetoacetate, are valuable building blocks in MCRs.

While a direct MCR to form this compound is not commonly reported, related reactions illustrate the utility of its core components in such syntheses. A well-known example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335). researchgate.net The reaction of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea, for instance, yields a dihydropyrimidinone derivative, demonstrating how these precursors can be readily assembled into more complex heterocyclic structures. researchgate.net These strategies highlight the potential for developing novel MCRs that could lead to γ-keto esters or their derivatives.

Advanced and Sustainable Synthesis Techniques for this compound

The development of advanced and sustainable synthetic methodologies is a cornerstone of modern organic chemistry, aiming to enhance efficiency, reduce environmental impact, and improve safety. For the synthesis of this compound and its analogs, several innovative techniques have been explored, moving beyond traditional batch processes. These methods include the application of catalyst-free or environmentally benign conditions, the use of microwave irradiation to accelerate reactions, and the integration of flow chemistry for continuous manufacturing.

Application of Catalyst-Free or Environmentally Benign Conditions

The principles of green chemistry encourage the development of synthetic routes that minimize or eliminate the use of hazardous substances. In the context of synthesizing this compound and related compounds, this often translates to exploring catalyst-free reactions or employing environmentally benign solvents and conditions. While specific catalyst-free industrial synthesis methods for this compound are not extensively documented in publicly available literature, the broader field of organic synthesis provides relevant examples of this approach.

One of the key strategies in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario. Such conditions can lead to higher reaction rates, increased yields, and simplified work-up procedures. For instance, the Wittig reaction, a versatile method for alkene synthesis, has been successfully performed under solvent-free conditions, demonstrating the feasibility of this approach for complex organic transformations.

Another avenue is the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional hazardous solvents. These alternatives can offer unique reactivity and selectivity profiles while reducing the environmental footprint of the synthesis. The ideal environmentally benign synthesis of this compound would likely involve a solvent-free or aqueous medium, minimizing waste and avoiding the use of toxic catalysts. Research in this area is ongoing, with a continuous effort to develop more sustainable synthetic protocols for valuable chemical intermediates.

Exploration of Microwave-Assisted Synthetic Protocols for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation to the synthesis of γ-keto esters and their derivatives has been a subject of considerable interest.

The core principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the limitations of conventional heating, where heat is transferred through convection, which can be slow and inefficient. For the synthesis of compounds structurally related to this compound, such as other 4-aryl-4-oxobutanoates, microwave-mediated approaches have shown significant promise.

For example, the three-component condensation of 4-aryl-4-oxobutanoates with ammonium (B1175870) formate (B1220265) to furnish 3-methylidene-5-phenyl-2,3-dihydropyrrolidones has been achieved in good yields within minutes under microwave irradiation. This highlights the potential of microwave technology to facilitate complex transformations involving γ-keto esters. Furthermore, solvent-free microwave-assisted preparations of β-keto esters have been reported, demonstrating the synergy between microwave heating and green chemistry principles.

The following interactive table summarizes some of the research findings on the microwave-assisted synthesis of related keto esters:

| Product Type | Reactants | Conditions | Reaction Time | Yield |

| β-Keto-sulfones | α-haloketones, sodium alkyl/aryl sulphinates | Aqueous medium, Microwave irradiation | Short | Excellent |

| 3-Methylidene-5-phenyl-2,3-dihydropyrrolidones | 4-Aryl-4-oxobutanoates, Ammonium formate | Microwave irradiation | 2 minutes | Good |

| Geranyl esters | Geraniol, Alkyl esters | Solvent-free, Lipase (B570770) catalyst, Microwave irradiation | 30-60 minutes | Up to 99% |

| Ethyl-quinolon-4-one-3-carboxylates | Anilines, Diethyl-ethoxymethylenmalonate | Microwave irradiation | Few minutes | Very good |

These examples underscore the versatility and efficiency of microwave-assisted synthesis for a range of compounds structurally analogous to this compound. The rapid reaction times and high yields make this technology an attractive option for both laboratory-scale synthesis and potential industrial-scale production.

Integration of Flow Chemistry Principles in Analog Synthesis

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This technology provides several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scalability.

The synthesis of ketones and their derivatives, including structures analogous to this compound, has been successfully adapted to continuous flow processes. For instance, the selective acylation of Grignard reagents with commercially available esters to produce various functionalized ketones has been demonstrated in a continuous flow setup. This method allows for higher reaction temperatures and shorter reaction times compared to batch processes, while maintaining high selectivity.

Furthermore, flow chemistry is particularly well-suited for reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. The superior heat and mass transfer in microreactors allows for better control and safety. The continuous nature of flow synthesis also facilitates in-line purification and analysis, leading to a more streamlined and efficient manufacturing process.

Reactions at the Ester and Ketone Functionalities

The reactivity of the butanoate chain is centered around the two carbonyl groups and the adjacent methylene carbons. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the ketone carbonyl, making it a prime target for nucleophilic attack.

Nucleophilic Additions and Substitutions Driven by Electrophilic Centers

The ester and ketone functionalities in this compound contain electrophilic carbon atoms that are susceptible to attack by nucleophiles.

At the Ketone Carbonyl: The ketone group can undergo nucleophilic addition reactions. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, Ethyl 4-hydroxy-4-(4-nitrophenyl)butyrate. Reaction with organometallic reagents such as Grignard reagents (RMgX) would lead to the formation of tertiary alcohols.

At the Ester Carbonyl: The ester group is susceptible to nucleophilic acyl substitution. This can include hydrolysis under acidic or basic conditions to yield 4-(4-nitrophenyl)-4-oxobutanoic acid, or transesterification with a different alcohol in the presence of an acid or base catalyst. Amidation can also be achieved by reacting the ester with ammonia (B1221849) or a primary/secondary amine, resulting in the corresponding amide.

Cyclization Reactions Leading to Annulated Systems

The γ-keto ester structure of this compound is a key feature that allows for the synthesis of various heterocyclic and carbocyclic systems through intramolecular cyclization reactions. These reactions often proceed after an initial intermolecular reaction that introduces a new functional group, setting the stage for ring closure.

For example, derivatives of this compound can be used to synthesize annulated (fused-ring) systems. After the reduction of the nitro group to an amine, the resulting Ethyl 4-(4-aminophenyl)-4-oxobutyrate possesses both a nucleophilic amine and electrophilic carbonyl centers. This arrangement can facilitate intramolecular condensation reactions, potentially leading to the formation of benzodiazepine (B76468) or other heterocyclic ring systems under appropriate conditions.

Alkylation and Acylation Processes for Carbon-Carbon Bond Formation

The methylene group positioned between the ketone and ester carbonyls (the α-carbon relative to the ketone) is particularly acidic. jove.comaklectures.com This acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

Treatment with a suitable base, such as sodium ethoxide, can deprotonate this carbon to form a nucleophilic enolate. ntu.edu.sg This enolate can then participate in nucleophilic substitution reactions (SN2) with alkyl halides to introduce an alkyl group at the α-position, a process known as the acetoacetic ester synthesis. jove.comntu.edu.sg This carbon-carbon bond-forming reaction allows for the elaboration of the butyrate (B1204436) chain. The reaction can be repeated to introduce a second alkyl group if a second α-hydrogen is present. ntu.edu.sg Similarly, acylation can be achieved by reacting the enolate with an acyl chloride or anhydride.

Transformations Involving the Nitro Aromatic Moiety

The 4-nitrophenyl group is a key component of the molecule's reactivity, primarily due to the versatile chemistry of the nitro group.

Reduction of the Nitro Group to Amino Functionalities (General Reaction Class)

The reduction of the aromatic nitro group to a primary amino group is one of the most significant transformations for this compound. masterorganicchemistry.com This reaction converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, fundamentally altering the electronic properties of the aromatic ring. masterorganicchemistry.com The resulting product, Ethyl 4-(4-aminophenyl)-4-oxobutanoate, is a valuable precursor for pharmaceuticals and other complex organic molecules. sigmaaldrich.com

This transformation can be accomplished through various methods, including:

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.comprepchem.com

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comchemistrystudent.com These reactions are robust and widely used in industrial settings.

Other Reagents: Other effective reagents include tin(II) chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄). commonorganicchemistry.comresearchgate.net

The choice of reducing agent can be critical to ensure chemoselectivity, preserving the ketone and ester functionalities elsewhere in the molecule.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Ethanol or Ethyl Acetate solvent, room temperature and pressure | Highly efficient and clean; may also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl | Aqueous ethanol, reflux | Inexpensive and effective for large-scale synthesis. masterorganicchemistry.com |

| Sn / HCl | Ethanol, reflux | A classical method, though tin salts can be problematic in waste. chemistrystudent.com |

| SnCl₂ / HCl | Ethanol or Ethyl Acetate, room temperature | A milder alternative to metal/acid systems. commonorganicchemistry.com |

| Zn / Acetic Acid | Room temperature | Provides mild reduction conditions. commonorganicchemistry.com |

Derivatization through Condensation and Coupling Reactions

The functional groups of this compound and its derivatives serve as handles for further molecular elaboration through condensation and coupling reactions.

Condensation Reactions: The ketone carbonyl is a site for condensation reactions. For example, it can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. It can also participate in aldol-type condensations, where an enolate attacks the ketone carbonyl, or Claisen-Schmidt condensations with aromatic aldehydes that lack α-hydrogens. wikipedia.orgjackwestin.com These reactions are fundamental for building more complex carbon skeletons.

Chemical Reactivity and Transformation Pathways of Ethyl 4 4 Nitrophenyl 4 Oxobutyrate

Transformation Pathways

The chemical structure of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate contains a ketone functional group (C=O) at the fourth position of the butyrate (B1204436) chain, which serves as a primary site for nucleophilic addition reactions. One of the fundamental transformations involving this ketone group is the reaction with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.orglibretexts.org This reaction is a condensation process where the oxygen atom of the ketone is replaced by a =N-NHR group. wikipedia.org

The formation of a hydrazone begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine derivative on the electrophilic carbonyl carbon of this compound. This is typically followed by a proton transfer and the elimination of a water molecule to yield the final hydrazone product. libretexts.orgnih.gov The reaction is often catalyzed by a small amount of acid.

This pathway allows for the synthesis of a diverse range of hydrazone derivatives from this compound, depending on the specific hydrazine reagent used. For instance, reaction with hydrazine hydrate (B1144303) would yield the unsubstituted hydrazone, while reaction with substituted hydrazines like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) would result in the corresponding phenylhydrazone or 2,4-dinitrophenylhydrazone, respectively. These derivatives are important in various fields of chemical synthesis and analysis. wikipedia.orgnih.gov While this reactivity is a well-established principle for γ-keto esters, detailed studies documenting specific reaction conditions and yields for the formation of hydrazone derivatives directly from this compound are not extensively reported in the literature.

The general transformation is illustrated by the following reaction scheme:

Figure 1. General reaction of this compound with a substituted hydrazine (R-NHNH₂) to form the corresponding hydrazone derivative.

Interactive Data Table: Potential Hydrazone Derivatives

The following table outlines the potential hydrazone derivatives that can be synthesized from this compound by reacting it with various common hydrazine reagents.

| Hydrazine Reagent | Reagent Structure | Resulting Hydrazone Derivative Name | General Product Structure |

| Hydrazine Hydrate | H₂N-NH₂·H₂O | Ethyl 4-(4-nitrophenyl)-4-(hydrazono)butyrate |  |

| Phenylhydrazine | C₆H₅-NH-NH₂ | Ethyl 4-(4-nitrophenyl)-4-(2-phenylhydrazono)butyrate |  |

| 2,4-Dinitrophenylhydrazine | (NO₂)₂C₆H₃-NH-NH₂ | Ethyl 4-(4-nitrophenyl)-4-(2-(2,4-dinitrophenyl)hydrazono)butyrate |  |

Mechanistic Investigations of Reactions Involving Ethyl 4 4 Nitrophenyl 4 Oxobutyrate

Elucidation of Reaction Mechanisms for Key Transformations

Catalytic Hydrogenation of the Nitro Group:

The reduction of the nitro group in aromatic compounds is a well-studied transformation, often proceeding via catalytic hydrogenation. For a compound like Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, this reduction is typically achieved using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The generally accepted mechanism involves the following key steps:

Adsorption of Reactants: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is reduced in a stepwise manner. The initial reduction product is a nitroso intermediate (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). Finally, the hydroxylamine is reduced to the corresponding amine (R-NH2).

Desorption of Product: The final amino product, Ethyl 4-(4-aminophenyl)-4-oxobutyrate, desorbs from the catalyst surface.

Under certain conditions, particularly with insufficient mass transfer of hydrogen, condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to the formation of azo (R-N=N-R) and azoxy (R-N=N(O)-R) byproducts. researchgate.net

Ester Hydrolysis:

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and proceeds via a series of equilibrium steps. chemistrysteps.com

Protonation of the carbonyl oxygen of the ester to activate it towards nucleophilic attack.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of ethanol (B145695) from the tetrahedral intermediate to reform the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the final carboxylic acid product, 4-(4-nitrophenyl)-4-oxobutanoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. chemistrysteps.com

Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the ester to form a tetrahedral intermediate.

Elimination of the ethoxide ion as the leaving group, which is a stronger base than the attacking hydroxide.

An acid-base reaction between the newly formed carboxylic acid and the strongly basic ethoxide ion (or another hydroxide ion) to form a carboxylate salt and ethanol. This final deprotonation step drives the reaction to completion. chemistrysteps.com

Enolate Formation:

The methylene (B1212753) protons situated between the ketone and ester carbonyl groups (the α-protons) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. The negative charge in the enolate is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which enhances its stability. The formation of the enolate is a crucial step for subsequent alkylation or condensation reactions.

Kinetic Studies of Specific Synthetic Steps (e.g., Ester Hydrolysis, Enolate Formation)

Ester Hydrolysis Kinetics:

The hydrolysis of esters is a reaction that can be kinetically monitored, often by spectrophotometry, especially when a chromophoric group like p-nitrophenol is released. researchgate.net For this compound, the disappearance of the reactant or the appearance of the carboxylic acid product could be followed. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Base-catalyzed hydrolysis generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. However, when the hydroxide ion is in large excess, the reaction follows pseudo-first-order kinetics with respect to the ester.

Acid-catalyzed hydrolysis is also typically first-order in both the ester and the acid catalyst.

Studies on similar compounds, like 4-nitrophenyl aliphatic esters, have shown how kinetic parameters can be determined from plots of substrate concentration over initial velocity versus substrate concentration. researchgate.net

| Reaction | Typical Rate Law | Influencing Factors |

| Base-Catalyzed Ester Hydrolysis | Rate = k[Ester][OH⁻] | pH, Temperature, Solvent |

| Acid-Catalyzed Ester Hydrolysis | Rate = k[Ester][H⁺] | pH, Temperature, Solvent |

Enolate Formation Kinetics:

The rate of enolate formation is highly dependent on several factors:

Strength of the Base: Stronger bases, such as lithium diisopropylamide (LDA), lead to rapid and quantitative enolate formation. Weaker bases, like alkoxides, establish an equilibrium with a lower concentration of the enolate. egyankosh.ac.in

Solvent: Aprotic solvents are generally favored for enolate formation to prevent protonation of the enolate back to the starting material. jove.com

Temperature: Low temperatures (e.g., -78 °C) are often used to control the regioselectivity of enolate formation, favoring the kinetically controlled product. jove.com

The formation of the enolate from a β-dicarbonyl compound like this compound is generally faster than from a simple ketone due to the increased acidity of the α-protons.

| Condition | Effect on Enolate Formation |

| Strong, non-nucleophilic base (e.g., LDA) | Favors rapid, irreversible formation of the kinetic enolate. jove.com |

| Weaker base (e.g., NaOEt) | Establishes an equilibrium, favoring the thermodynamic enolate. jove.com |

| Low temperature (-78 °C) | Favors formation of the kinetic enolate. jove.com |

| Higher temperature (e.g., 25 °C) | Allows for equilibration to the more stable thermodynamic enolate. jove.com |

Influence of Catalytic Systems on Reaction Pathways and Selectivity

Catalytic Reduction of the Nitro Group:

The choice of catalyst and reaction conditions can significantly influence the selectivity of the reduction of the nitro group in the presence of other reducible functional groups like the ketone.

Palladium on Carbon (Pd/C): This is a highly active and common catalyst for the hydrogenation of nitro groups to amines. rsc.org Under typical conditions (e.g., H₂ gas, moderate pressure and temperature), it is generally selective for the nitro group over the ketone and ester.

Raney Nickel: Also an effective catalyst for nitro group reduction. It can sometimes be used when dehalogenation is a concern with Pd/C, though this is not relevant for this compound.

Platinum-based catalysts: Can also be used, but may be less selective and could also reduce the aromatic ring under more forcing conditions.

Chemoselective reagents: In cases where catalytic hydrogenation is not suitable, other reducing agents can be employed. For instance, the use of NaBH₄ in the presence of a transition metal complex might offer different selectivity.

The selectivity of the catalytic hydrogenation is also influenced by the solvent and additives. For example, the presence of acidic or basic additives can alter the rate and selectivity of the reaction.

Catalytic Ester Hydrolysis:

While ester hydrolysis is commonly performed under acidic or basic conditions, enzymatic catalysts can also be employed.

Lipases: These enzymes can catalyze the hydrolysis of esters under mild conditions. For β-keto esters, enzymes like Candida antarctica lipase (B570770) B (CALB) have been shown to be effective. nih.gov The use of enzymes can offer high chemo- and enantioselectivity, which is particularly relevant if the substrate is chiral or if a chiral product is desired.

Palladium Catalysis: In specific cases, such as with allylic β-keto esters, palladium catalysts can be used to achieve decarboxylation-hydrogenolysis under neutral conditions, offering an alternative to traditional hydrolysis.

The choice of catalytic system is therefore crucial in directing the reaction of a multifunctional molecule like this compound towards a desired product, avoiding unwanted side reactions.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-nitrophenyl group are anticipated to appear as two doublets in the downfield region due to the electron-withdrawing effects of the nitro and keto groups. The aliphatic protons of the butyrate (B1204436) chain will appear as two triplets, while the ethyl ester protons will present as a quartet and a triplet. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are detailed in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for this compound

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to NO₂) | ~ 8.30 | Doublet | 2H |

| Ar-H (meta to NO₂) | ~ 8.15 | Doublet | 2H |

| -O-CH₂-CH₃ | ~ 4.15 | Quartet | 2H |

| -CO-CH₂-CH₂- | ~ 3.30 | Triplet | 2H |

| -CH₂-CH₂-CO- | ~ 2.80 | Triplet | 2H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct signals are expected, as two pairs of aromatic carbons are chemically equivalent due to symmetry. The carbonyl carbons of the ketone and ester functional groups are expected to resonate at the lowest field. The aromatic carbons will appear in the typical range, with their exact shifts influenced by the nitro substituent. The aliphatic carbons of the ethyl and butyrate moieties will be found in the upfield region of the spectrum. The predicted chemical shifts are summarized in Table 2.

Table 2. Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~ 196.0 |

| C=O (Ester) | ~ 172.5 |

| C-NO₂ (Aromatic) | ~ 150.0 |

| C-CO (Aromatic) | ~ 140.0 |

| CH (Aromatic, ortho to NO₂) | ~ 129.0 |

| CH (Aromatic, meta to NO₂) | ~ 124.0 |

| -O-CH₂- | ~ 61.0 |

| -CO-CH₂- | ~ 33.0 |

| -CH₂-CO- | ~ 28.0 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound is expected to show several characteristic absorption bands. Strong, sharp peaks corresponding to the stretching vibrations of the two distinct carbonyl groups (ketone and ester) are anticipated. The nitro group will be identified by its characteristic symmetric and asymmetric stretching vibrations. Aromatic C=C and C-H stretching, as well as aliphatic C-H stretching, will also be present.

Table 3. Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=O (Ketone) | Stretch | ~ 1690 |

| C=O (Ester) | Stretch | ~ 1735 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| NO₂ | Asymmetric Stretch | ~ 1520 |

| NO₂ | Symmetric Stretch | ~ 1345 |

Note: Predicted values are based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 4-nitrophenyl group in this compound acts as a strong chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic ring and the nitro group. A weaker n → π* transition associated with the carbonyl groups may also be observed. The presence of the conjugated system is expected to result in a maximum absorption wavelength (λmax) in the range of 260-280 nm.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₂H₁₃NO₅. HRMS would be used to measure the mass of the molecular ion ([M]+ or [M+H]+) to several decimal places. This accurate mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds that may have the same nominal mass. The theoretical monoisotopic mass for C₁₂H₁₃NO₅ is calculated to be 251.0794 Da. An experimental HRMS measurement matching this value would provide strong evidence for the compound's identity.

Computational Chemistry Approaches for Understanding Ethyl 4 4 Nitrophenyl 4 Oxobutyrate

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net This process seeks to find the coordinates on the potential energy surface where the forces on all atoms are zero, corresponding to a minimum energy state. nih.gov For Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy, representing the molecule's most probable structure. nih.gov Methods like Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net

The optimized geometry provides a crucial starting point for further analysis. For instance, in a study on a different molecule, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, theoretically predicted geometrical parameters were found to be in good agreement with experimental X-ray diffraction data. researchgate.net

Electronic Structure Investigations

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor.

The energies of the HOMO and LUMO, and particularly the energy gap between them (E_LUMO - E_HOMO), are fundamental descriptors of a molecule's stability and reactivity. wuxiapptec.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap suggests the molecule is more reactive. wuxiapptec.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, influencing the molecule's reactivity.

| Descriptor | Significance in Chemical Reactivity |

| E_HOMO | Represents the electron-donating ability of a molecule. A higher energy HOMO indicates a better electron donor. |

| E_LUMO | Represents the electron-accepting ability of a molecule. A lower energy LUMO indicates a better electron acceptor. |

| Energy Gap (E_LUMO - E_HOMO) | A key indicator of molecular stability. A smaller gap suggests higher polarizability and greater chemical reactivity. wuxiapptec.com |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnumberanalytics.com The MEP surface is colored based on the local electrostatic potential, providing an intuitive guide to the molecule's electrophilic and nucleophilic sites. wolfram.comyoutube.com

Typically, MEP maps use a color spectrum where:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net

Green represents areas with a neutral or near-zero potential. researchgate.net

For this compound, one would anticipate seeing negative potential (red or yellow regions) localized around the highly electronegative oxygen atoms of the nitro group and the two carbonyl groups. researchgate.net These areas represent the most likely sites for interaction with electrophiles. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the aromatic ring. MEP analysis is a reliable indicator for predicting sites of hydrogen-bonding interactions as well. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of many-body systems, including molecules. nih.govmdpi.com Instead of solving the complex Schrödinger equation for all electrons, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. DFT methods, often with functionals like B3LYP, are the foundation for many of the computational approaches discussed here, including geometry optimization, FMO analysis, and MEP mapping. researchgate.netmaterialsciencejournal.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in excited states. researchgate.net A primary application of TD-DFT is the calculation of electronic absorption spectra (like UV-Visible spectra). materialsciencejournal.org By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) of a molecule. materialsciencejournal.org For this compound, TD-DFT calculations could provide insight into its color and how it absorbs light, correlating electronic transitions with specific molecular orbitals.

Reactivity Descriptor Analysis for Predicting Chemical Behavior

Beyond the HOMO-LUMO gap, DFT calculations allow for the quantification of various global reactivity descriptors that predict a molecule's chemical behavior. mdpi.comasrjetsjournal.org These descriptors are derived from the HOMO and LUMO energy values and provide a more detailed picture of reactivity. asrjetsjournal.org The ionization potential (I) and electron affinity (A) of a molecule can be approximated using Koopmans' theorem as I ≈ -E_HOMO and A ≈ -E_LUMO.

From these values, several key descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These descriptors are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. scirp.org

| Reactivity Descriptor | Formula | Predicted Chemical Behavior |

| Electronegativity (χ) | χ ≈ (-E_LUMO - E_HOMO) / 2 | Indicates the tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Molecules with high hardness are less reactive. |

| Chemical Softness (S) | S ≈ 2 / (E_LUMO - E_HOMO) | Molecules with high softness are more reactive. |

| Electrophilicity Index (ω) | ω ≈ (E_LUMO + E_HOMO)² / (8(E_LUMO - E_HOMO)) | Measures the propensity of a species to accept electrons. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path a reaction will take from reactants to products. This involves locating and characterizing all stationary points along the reaction coordinate, including intermediates and, most importantly, transition states. mdpi.comrsc.org

A transition state represents the highest energy point along the reaction pathway and is a critical factor in determining the reaction rate. Using methods like DFT, the geometry of the transition state can be optimized, and its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea) of the reaction. A higher activation energy corresponds to a slower reaction rate.

For this compound, computational modeling could be used to study various reactions, such as its synthesis or its behavior under different conditions (e.g., reduction of the nitro group or reactions at the ketone). x-mol.netresearchgate.net By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. mdpi.com

Synthetic Utility and Application As a Versatile Intermediate

Building Block for Diverse Heterocyclic Compounds

The γ-keto ester structure of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate is ideally suited for cyclocondensation reactions with various dinucleophilic reagents, enabling the synthesis of five- and six-membered heterocyclic rings.

The synthesis of pyrimidines, such as through the well-known Pinner synthesis, classically involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-keto ester or a β-diketone) with an amidine or a related N-C-N synthon like urea (B33335) or thiourea (B124793). slideshare.netmdpi.com this compound is a γ-keto ester, which fits the definition of a 1,4-dicarbonyl system, not a 1,3-dicarbonyl system. Consequently, it is not a typical substrate for direct, one-pot pyrimidine (B1678525) synthesis via these classical methods. organic-chemistry.org Its conversion to a pyrimidine derivative would require a multi-step synthetic sequence to transform the 1,4-dicarbonyl backbone into a synthon suitable for pyrimidine ring formation, for which specific examples starting from this compound are not prominently documented.

The ketone functionality within this compound makes it an excellent substrate for the Fischer indole (B1671886) synthesis, one of the oldest and most effective methods for constructing the indole ring system. wikipedia.orgchem-station.comrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the ketone with a phenylhydrazine (B124118) derivative. wikipedia.orgorganic-chemistry.org

The general process begins with the condensation of this compound with a selected phenylhydrazine (unsubstituted or substituted) to form the corresponding phenylhydrazone. Under acidic conditions (e.g., polyphosphoric acid, zinc chloride, or acetic acid), this intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole core. wikipedia.org This method provides a direct route to highly functionalized indoles.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. Phenylhydrazine2. Acid Catalyst (e.g., PPA, ZnCl₂) | Ethyl 2-(2-(4-nitrophenyl)ethyl)-1H-indole-3-carboxylate | Fischer Indole Synthesis |

The 1,4-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of pyridazine (B1198779) derivatives. The reaction with hydrazine (B178648) hydrate (B1144303) is a fundamental and widely used method for constructing the pyridazine ring. researchgate.netciac.jl.cn

In this synthesis, the γ-keto ester reacts with hydrazine (H₂NNH₂). The reaction proceeds via a double condensation, where both nitrogen atoms of the hydrazine molecule react with the two carbonyl groups (the ketone and the ester) of the starting material to form a six-membered dihydropyridazinone ring. This reaction typically occurs under reflux in a solvent like ethanol (B145695) or acetic acid. The resulting product is a stable 4,5-dihydropyridazin-3(2H)-one derivative, which can be isolated or, if desired, subsequently aromatized through an oxidation step. ciac.jl.cnresearchgate.netcore.ac.uk

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one | Cyclocondensation |

The utility of this compound in the construction of a thiazole (B1198619) ring is typically achieved via the Hantzsch thiazole synthesis. nih.govnih.gov This renowned method requires an α-haloketone and a thioamide-containing compound (such as thiourea or a substituted thioamide). nih.gov Therefore, the starting keto ester must first be modified.

The synthetic sequence begins with the α-bromination of this compound at the carbon adjacent to the ketone (the C2 position). This creates the necessary α-bromoketone intermediate, Ethyl 2-bromo-4-(4-nitrophenyl)-4-oxobutyrate. This intermediate can then undergo the classical Hantzsch condensation with a nucleophilic sulfur reagent like thiourea. The reaction proceeds by the formation of an intermediate, which then cyclizes and dehydrates to furnish the final 2-amino-4-substituted thiazole ring. nih.govorganic-chemistry.org

| Reactant | Reagent(s) | Product | Reaction Type |

| 1. Ethyl 4-(4-nitrophenyl)-4-oxobutyrate2. Ethyl 2-bromo-4-(4-nitrophenyl)-4-oxobutyrate | 1. Bromine (Br₂)2. Thiourea | Ethyl 2-(2-amino-4-(4-nitrophenyl)thiazol-5-yl)acetate | α-Bromination followed by Hantzsch Thiazole Synthesis |

Triazepines are seven-membered heterocyclic rings containing three nitrogen atoms. The synthesis of these larger rings typically requires specific precursors that can facilitate the formation of the seven-membered framework through cyclocondensation reactions. Common starting materials often include dihydrazides, thiocarbohydrazides, or other synthons containing pre-formed N-N or N-C-N linkages. This compound, as a γ-keto ester, is not a direct or common precursor for the synthesis of triazepines through established, high-yielding routes. Its conversion into a triazepine would likely involve a complex, multi-step transformation to first construct a suitable acyclic precursor containing the necessary nitrogen framework before a final cyclization step.

The 1,4-dicarbonyl relationship in this compound allows for its use in the Paal-Knorr synthesis to generate furan-type structures. wikipedia.orgorganic-chemistry.org Specifically, γ-keto esters can undergo an intramolecular, acid-catalyzed cyclization. In this process, the enol form of the ketone attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of ethanol to yield a five-membered lactone, specifically a dihydrofuranone derivative.

This dihydrofuranone can be a stable final product or serve as an intermediate for further transformations. For instance, selective reduction of the lactone carbonyl can lead to dihydrofuran or tetrahydrofuran (B95107) derivatives. Some acid-catalyzed reactions of γ-keto esters have been shown to yield dihydrofuran intermediates directly. researchgate.net

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Acid Catalyst (e.g., H₂SO₄, TsOH) | 5-(4-nitrophenyl)-2,3-dihydrofuran-2-one | Intramolecular Cyclization (Paal-Knorr type) |

Role in the Synthesis of Complex Beta-Keto Esters and Related Functional Molecules

This compound's inherent structure as a β-keto ester allows it to be a foundational component in the synthesis of more elaborate molecules within this class. The presence of the ketone and ester functional groups at the β-position to each other enables a variety of chemical transformations, including alkylations, acylations, and condensations, which are fundamental to extending and diversifying the molecular framework.

The reactivity of the active methylene (B1212753) group, situated between the two carbonyl functionalities, is a key feature that chemists exploit. This position is readily deprotonated by a suitable base to form a stabilized enolate, which can then act as a nucleophile in reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents, leading to the formation of more complex and functionally diverse β-keto esters.

Furthermore, the 4-nitrophenyl group plays a crucial role in modulating the reactivity of the molecule. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring and the adjacent carbonyl group, influencing the regioselectivity and stereoselectivity of certain reactions. This electronic effect can be strategically utilized in the design of synthetic routes to achieve specific molecular architectures.

Contribution to the Construction of Advanced Organic Scaffolds for Chemical Exploration

The utility of this compound extends beyond the synthesis of simple β-keto esters to the construction of advanced and often biologically relevant organic scaffolds. Its multiple reactive sites allow for its participation in a variety of cyclization and multicomponent reactions, which are efficient strategies for building molecular complexity.

A significant application of this intermediate is in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov These scaffolds are of particular interest in medicinal chemistry due to their prevalence in the structures of many pharmaceuticals and biologically active natural products. rsc.org The carbonyl groups of this compound can react with binucleophiles, such as hydrazines, ureas, and amidines, to form a variety of heterocyclic rings, including pyridazinones, pyrimidones, and diazepines.

Moreover, the nitro group on the phenyl ring serves as a versatile functional handle that can be transformed into other functionalities, further expanding the synthetic possibilities. For instance, the nitro group can be readily reduced to an amino group. This transformation opens up a new set of reactions, such as amide bond formation, diazotization, and the construction of fused heterocyclic systems. The resulting aniline (B41778) derivatives are valuable intermediates for the synthesis of scaffolds with potential applications in drug discovery and materials science. mdpi.com The ability to introduce this nitrogen functionality at a specific position on the aromatic ring is a significant advantage in the rational design of new chemical entities for chemical exploration.

The combination of the β-keto ester functionality and the modifiable nitrophenyl group makes this compound a powerful tool for the construction of diverse and complex molecular architectures, contributing significantly to the exploration of new chemical space.

Structural Modification and Derivative Synthesis Strategies

Influence of Aryl Substituents on Chemical Reactivity and Synthetic Yield

The nature and position of substituents on the aryl ring of γ-ketoesters play a critical role in modulating the electronic environment of the molecule, thereby influencing its reactivity and the efficiency of synthetic transformations. The 4-nitro group in Ethyl 4-(4-nitrophenyl)-4-oxobutyrate is a strong electron-withdrawing group, which significantly impacts the reactivity of the adjacent carbonyl group.

Research into related nitrobenzyl compounds demonstrates a clear correlation between the electronic properties of substituents and reaction kinetics. For instance, in a study on the fragmentation of 4-nitrobenzyl carbamates, a process mechanistically relevant to the reactivity of the benzylic position, a systematic investigation of substituent effects was conducted. The rate of fragmentation of the corresponding hydroxylamines, generated via reduction of the nitro group, was found to be highly dependent on the electronic nature of other substituents on the benzyl (B1604629) ring. Electron-donating groups were observed to accelerate the fragmentation process. This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction mechanism. The relationship could be quantified using a Hammett equation, which correlates reaction rates with substituent constants (σ). For 2- and 3-substituted derivatives, the fragmentation half-life (Mt₁/₂) was fitted to the equation log(Mt₁/₂) = 0.57σ + 1.30, where σ represents σₚ for 2-substituents and σₘ for 3-substituents. rsc.org

This principle highlights that modifying the aryl ring of this compound with electron-donating groups could enhance reactions involving the formation of a positive charge at the benzylic position. Conversely, adding further electron-withdrawing groups would likely decrease the rate of such reactions.

The influence of aryl substituents can also be more profound, dictating the entire reaction pathway. In multicomponent reactions involving N-aryl-3-oxobutanamides, the structure of the aryl substituent unexpectedly determined the type of heterocyclic scaffold produced. nih.gov For example, different N-aryl substituents could lead to the selective formation of either 4-(isoxazol-5-ylamino)chroman-3-carboxamides or isoxazolo[5,4-b]pyrimidine-5-carboxamides under identical conditions. nih.gov This demonstrates that substituent choice is a powerful tool not only for modulating reaction rates and yields but also for directing the synthesis towards specific, desired molecular architectures.

| Substituent (at position 2 or 3) | Hammett Constant (σ) | Maximum Half-Life (Mt₁/₂) of Hydroxylamine (B1172632) (min) | Relative Rate of Fragmentation |

| 2-NH₂ | -0.66 | 4.8 | Fastest |

| 2-OMe | -0.27 | 9.0 | Fast |

| H (Parent Compound) | 0 | 16.0 | Baseline |

| 3-OMe | 0.12 | 19.5 | Slow |

| 2-Cl | 0.23 | 24.5 | Slower |

| 3-Cl | 0.37 | 28.0 | Slowest |

Data adapted from a study on substituted 4-nitrobenzyl carbamates, illustrating the principle of substituent effects on reactivity. rsc.org

Regio- and Stereoselectivity in the Formation of Derivatives

When synthesizing derivatives from a multifunctional precursor like this compound, controlling the regioselectivity (where on the molecule a reaction occurs) and stereoselectivity (the spatial orientation of the new bonds) is paramount for obtaining a specific, desired product.

Regioselectivity is prominently demonstrated in the synthesis of heterocyclic compounds. For example, in the cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanones with cyanothioacetamide, the reaction proceeds regioselectively to afford 5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. nih.gov This specificity arises because the different carbonyl groups and reactive sites within the starting material exhibit distinct reactivities, guiding the cyclization process to a single constitutional isomer. nih.gov Similarly, zinc carbenoid-mediated chain extension reactions on β-keto esters have been shown to achieve regioselective arylation at the β-position, a functionalization that is otherwise difficult to control. organic-chemistry.org This method allows for the precise installation of an aryl group at a specific location on the carbon backbone.

Stereoselectivity is crucial when new chiral centers are formed. The reduction of the keto group in γ-ketoesters can lead to the formation of chiral γ-hydroxy esters. The use of chiral catalysts or reagents can steer this reduction to produce one enantiomer or diastereomer preferentially. For instance, in reactions involving the addition of arylboronic acids to α-keto esters, chiral rhodium(I) complexes have been used to catalyze the enantioconvergent arylation, producing tertiary aryl glycolate (B3277807) derivatives with high levels of both diastereo- and enantioselectivity. core.ac.uk Furthermore, the diastereoselectivity of samarium(II) iodide-mediated reductive coupling reactions has been examined, where the reaction of 4-t-butylcyclohexanone with ethyl acrylate (B77674) predominantly produced the anti-isomer as a result of selective axial attack. researchgate.net Organic nitro compounds themselves are valuable building blocks in stereoselective synthesis, participating in reactions like the Henry and Michael reactions, where new carbon-carbon bonds are formed with a high degree of stereocontrol. researchgate.net

| Starting Material | Reagent(s) | Key Outcome | Product Type | Reference |

| 3-(4-nitrophenyl)cyclohexanone derivative | Cyanothioacetamide, Piperidine | Regioselective cyclocondensation | Tetrahydroisoquinoline-3(2H)-thione | nih.gov |

| β-Keto ester | Zinc carbenoid from α,α-diiodotoluene | Regioselective β-arylation | β-Aryl-γ-keto ester | organic-chemistry.org |

| Racemic β-stereogenic α-keto ester | Arylboronic acid, Chiral Rh(I) complex | Enantioconvergent arylation | β-Stereogenic tertiary aryl glycolate | core.ac.uk |

| 4-t-butylcyclohexanone + Ethyl acrylate | Samarium(II) iodide (SmI₂) | Diastereoselective coupling (9:1 anti:syn) | Substituted γ-lactone | researchgate.net |

Design Principles for Modulating Chemical Properties through Structural Diversification

The deliberate structural modification of this compound and related compounds is a fundamental strategy for creating new molecules with specific, predetermined chemical or biological properties. This approach moves beyond simply synthesizing new structures, focusing instead on a rational design process to achieve a desired function.

A key design principle involves modulating electronic properties to control reactivity and subsequent biological action. This is exemplified in the design of bioreductive prodrugs. The 4-nitrobenzyl group serves as a trigger that, upon enzymatic reduction in hypoxic environments (e.g., in tumors), initiates a fragmentation cascade to release a cytotoxic agent. By introducing electron-donating substituents onto the benzyl ring, the rate of this crucial fragmentation step can be significantly accelerated, potentially improving the efficacy of the prodrug. rsc.org This demonstrates a clear design principle: substituent choice can be used to fine-tune the kinetics of a bio-activation pathway. rsc.org

Another powerful design principle is the use of the core structure as a scaffold for building complex heterocyclic systems with therapeutic potential. The γ-ketoester moiety is a well-established precursor for pyridazinones, a class of heterocycles known for a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net By reacting this compound with hydrazine (B178648) hydrate (B1144303), the pyridazinone ring can be formed. Further diversification, such as introducing various arylurea or benzoylthiourea (B1224501) linkers to this pyridazinone core, allows for the systematic exploration of structure-activity relationships and the optimization of dual antimicrobial and anticancer properties. nih.gov

The strategic introduction of specific functional groups to achieve desired properties is also a central design principle. For instance, the phenoxydifluoromethyl group has been incorporated into various heterocycles to create new biologically active compounds. mdpi.com Using precursors like ethyl 4,4-difluoro-4-phenoxyacetoacetate, chemists can synthesize a range of pyrimidine (B1678525), benzodiazepinone, and quinolinone derivatives, leveraging the unique properties of the aryloxydifluoromethyl substituent to potentially enhance biological activity or modulate physicochemical properties like lipophilicity and metabolic stability. mdpi.com

| Design Principle | Core Structure/Moiety | Structural Modification | Desired Outcome/Property | Reference |

| Kinetic Control of Bio-activation | 4-Nitrobenzyl group | Addition of electron-donating substituents (e.g., -OMe, -NH₂) to the aryl ring | Accelerated fragmentation rate for faster drug release | rsc.org |

| Scaffold-Based Drug Design | γ-Ketoester | Cyclization with hydrazines to form a pyridazinone ring | Access to heterocyclic core with known biological activities | nih.govresearchgate.net |

| Bioisosteric Replacement/Functional Group Introduction | β-Dicarbonyl | Incorporation of a phenoxydifluoromethyl group | Synthesis of novel heterocycles with potentially enhanced biological profiles | mdpi.com |

| Pathway Switching | N-Aryl-3-oxobutanamide | Variation of N-aryl substituent (e.g., methoxyphenyl vs. phenyl) | Selective synthesis of different heterocyclic scaffolds under identical conditions | nih.gov |

Advanced Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Routes for the Compound and its Analogues

The development of new synthetic methodologies is crucial for accessing Ethyl 4-(4-nitrophenyl)-4-oxobutyrate and its derivatives in high yield and purity. While classical methods provide a foundation, future research is directed towards more sophisticated and efficient routes.

A primary and plausible route for the synthesis of the title compound is the Friedel-Crafts acylation . This would involve the reaction of nitrobenzene (B124822) with a succinic acid derivative. Two main variations of this approach are conceivable:

Using Ethyl Succinyl Chloride: Reacting nitrobenzene with ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂). sigmaaldrich.com The nitro group is a strong deactivating group, directing the acylation to the meta position. To achieve the desired para isomer, alternative strategies or separation of isomers would be necessary, or starting with a different precursor where the para relationship is already established.

Using Succinic Anhydride (B1165640): A two-step process starting with the acylation of nitrobenzene with succinic anhydride to form 4-(4-nitrophenyl)-4-oxobutanoic acid, followed by Fischer esterification with ethanol (B145695) in the presence of an acid catalyst.

Future research will likely focus on overcoming the limitations of classical Friedel-Crafts reactions, such as the use of stoichiometric amounts of corrosive Lewis acids and the generation of significant waste. Novel catalytic systems, including solid acid catalysts like zeolites or metal-organic frameworks (MOFs), could offer recyclable and more environmentally benign alternatives.

Furthermore, the synthesis of analogues is a key research direction. This can be achieved by:

Varying the Aromatic Ring: Replacing nitrobenzene with other substituted aromatics to introduce different functional groups (e.g., halogens, alkyls, methoxy groups), thereby tuning the electronic properties of the molecule.

Modifying the Ester Group: Employing different alcohols during the esterification step to produce methyl, propyl, or more complex esters, which can alter the compound's solubility and reactivity.

Altering the Keto-Ester Chain: Using derivatives of glutaric or adipic acid to lengthen the aliphatic chain between the aromatic ring and the ester.

These synthetic explorations will expand the library of available compounds for screening in various applications, from materials science to medicinal chemistry, where similar 4-oxo-crotonic acid derivatives have shown potential as enzyme inhibitors. rsc.org

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Friedel-Crafts (Acyl Chloride) | Nitrobenzene, Ethyl 4-chloro-4-oxobutyrate, AlCl₃ | Direct, single-step acylation | Stoichiometric Lewis acid, waste generation, potential for isomer formation |

| Friedel-Crafts (Anhydride) & Esterification | Nitrobenzene, Succinic Anhydride, AlCl₃; then Ethanol, H₂SO₄ | Readily available starting materials | Two-step process, significant waste from acylation step |

| Catalytic Acylation | Nitrobenzene, Succinic Anhydride, Solid Acid Catalyst (e.g., Zeolite) | Catalyst is recyclable, reduced waste | May require higher temperatures/pressures, catalyst deactivation |

Exploration of Green Chemistry Methodologies for Sustainable Production

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. nih.govmdpi.com The sustainable production of this compound is an important future goal.

Key green strategies applicable to its synthesis include:

Use of Greener Solvents: Traditional Friedel-Crafts reactions often use hazardous chlorinated solvents. Research into alternative, less toxic, and biodegradable solvents like ionic liquids or supercritical fluids (such as scCO₂) could significantly reduce the environmental footprint. nih.govjddhs.com In some cases, solvent-free reactions may be possible, further minimizing waste. mdpi.com

Catalysis: As mentioned, shifting from stoichiometric Lewis acids to recyclable heterogeneous catalysts is a core green chemistry principle. nih.gov Studies on the use of acid-treated clays or zeolites, similar to their application in the synthesis of ethyl 4-nitrobenzoate, could prove fruitful. scirp.org

Energy Efficiency: The adoption of energy-efficient heating methods, such as microwave irradiation or ultrasound, can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comjddhs.comscirp.org These techniques can lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental goal. nih.govjetir.org Catalytic approaches generally offer higher atom economy than stoichiometric reactions.

The application of metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) will be essential to quantitatively assess and compare the "greenness" of different synthetic routes. semanticscholar.org

In-depth Mechanistic Studies to Uncover Complex Reaction Pathways

A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and controlling product selectivity. For the synthesis of this compound via Friedel-Crafts acylation, the mechanism is generally understood to involve the formation of an acylium ion intermediate which then attacks the electron-rich (or least electron-deficient) position on the aromatic ring.

However, advanced mechanistic studies can provide deeper insights. Future research could employ a combination of:

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., changing catalyst, substrate concentration, or temperature) to determine the rate law and activation parameters, providing clues about the rate-determining step.

Spectroscopic Analysis: Using in-situ spectroscopic techniques like FT-IR or NMR to detect and characterize reaction intermediates, such as the complex formed between the Lewis acid and the acyl chloride.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model the entire reaction pathway. These studies can calculate the energies of reactants, transition states, and intermediates, corroborating experimental findings and potentially predicting unexpected pathways or side reactions. nih.gov Such computational work can clarify the regioselectivity of the acylation on a deactivated ring and model the catalytic cycle for novel catalytic systems.

These in-depth studies are crucial for moving beyond empirical optimization to a more rational, knowledge-based approach to synthesis design.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The optimization of reaction conditions and the discovery of novel analogues can be a time-consuming process. High-throughput experimentation (HTE) and automated synthesis platforms offer a powerful solution to accelerate this research. liverpool.ac.uk

For the synthesis of this compound, HTE could be applied to:

Rapidly Screen Catalysts: A parallel reactor system can be used to test a large library of different Lewis acids or solid acid catalysts simultaneously under identical conditions to identify the most active and selective one.

Optimize Reaction Parameters: Automated platforms can efficiently screen a wide range of temperatures, pressures, solvent systems, and reagent ratios in a short period, allowing for the rapid identification of optimal process conditions. liverpool.ac.uk

Generate Analogue Libraries: By integrating robotic liquid handlers, automated systems can be programmed to synthesize a large library of analogues by systematically varying the aromatic precursors and alcohol components, facilitating structure-activity relationship (SAR) studies.

The data generated from these high-throughput experiments can be managed and analyzed using specialized software, enabling faster and more informed decisions in the research and development process.

Computational Design of Advanced Functional Analogues for Targeted Chemical Transformations

Computational chemistry is not only a tool for understanding reaction mechanisms but also a powerful engine for the de novo design of new molecules with specific properties. smolecule.com For this compound, computational design can guide the synthesis of advanced functional analogues for targeted applications.

Future research in this area would involve:

Predicting Reactivity: DFT calculations can be used to predict how modifications to the molecular structure will affect its chemical properties. For instance, by calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, researchers can predict the reactivity of different analogues in subsequent chemical transformations.

In Silico Screening: Before undertaking laborious synthesis, virtual libraries of analogues can be created and screened computationally for desired properties. For example, if the goal is to develop a precursor for a specific heterocyclic synthesis, docking studies could be performed to see which analogue best fits the active site of a target enzyme or which has the optimal electronic properties for a desired cycloaddition reaction.

This synergy between computational design and experimental synthesis allows for a more targeted and efficient approach to discovering new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

- Methodological Answer : Two main approaches are documented:

- Claisen condensation : Reacting ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base (e.g., sodium ethoxide). Optimize solvent polarity (e.g., ethanol vs. THF) and temperature (60–80°C) to enhance yield .

- Nucleophilic substitution : Using 4-nitrobenzoyl chloride and ethyl 4-oxobutyrate. Catalysts like DMAP improve efficiency. Yields vary (74–99%) depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

- Data Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Claisen condensation | 82–99 | Ethanol, 70°C, NaOEt | |

| Nucleophilic substitution | 74–85 | THF, DMAP, room temperature |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : The keto-enol tautomerism is observed in -NMR (δ 12–14 ppm for enolic OH, absent in keto form). Aromatic protons (4-nitrophenyl) appear as doublets (δ 8.2–8.4 ppm, J = 8 Hz) .

- IR : Strong C=O stretches at 1720 cm (ester) and 1680 cm (ketone). Nitro group absorbs at 1520 cm (asymmetric) and 1340 cm (symmetric) .

- Mass Spec : Molecular ion peak at m/z 251.24 (CHNO) with fragmentation patterns confirming the nitro and ester groups .

Advanced Research Questions

Q. What computational insights explain the electronic effects of the 4-nitrophenyl group on reactivity?

- Methodological Answer :

- DFT Studies : The nitro group’s electron-withdrawing nature increases the electrophilicity of the ketone carbonyl, lowering the LUMO energy for nucleophilic attack. Hammett parameters (σ = +0.78) correlate with enhanced reactivity in Michael additions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents favor tautomerization .

Q. How do structural analogs with varied aryl substituents affect reaction kinetics and product distribution?

- Methodological Answer :

- Comparative Analysis : Replace the 4-nitrophenyl group with electron-donating (e.g., 4-methoxyphenyl) or weaker electron-withdrawing groups (e.g., 4-chlorophenyl). Kinetic studies show:

- Nitro derivatives react 3–5x faster in nucleophilic acyl substitutions due to enhanced electrophilicity .